SKi-178
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUWEBOUKIKRP-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Targeting and Inhibitory Profile of Ski 178
Identification of Primary Sphingosine (B13886) Kinase Isoform Targets
SKi-178 was initially pursued as an analog of SKI-I with improved properties and selectivity for Sphingosine Kinase 1 (SphK1). nih.govtandfonline.com However, comprehensive analysis has demonstrated that its primary targets are the two isoforms of sphingosine kinase, SphK1 and SphK2.
Contrary to initial assessments from in-vitro kinase assays that suggested this compound was SphK1-selective, subsequent studies in intact cellular systems have confirmed its role as a potent dual inhibitor of both SphK1 and SphK2. tandfonline.comnih.gov This compound competes for the sphingosine binding site on both kinase isoforms. researchgate.netnih.gov The inhibition of these kinases by this compound leads to a reduction in the formation of the signaling lipid sphingosine-1-phosphate (S1P) and a concurrent accumulation of ceramide, which can trigger apoptotic processes in cancer cells. nih.gov The cytotoxic effects of this compound have been observed in a broad range of cancer cell lines, with IC50 concentrations ranging from 0.1 to 1.8 µM. medchemexpress.commdpi.com
The direct binding of this compound to its targets within intact cells was unequivocally demonstrated using the Cellular Thermal Shift Assay (CETSA). nih.govresearchgate.net This state-of-the-art technique measures the thermal stability of proteins, which can change upon ligand binding. CETSA experiments revealed that this compound directly engages and stabilizes both SphK1 and SphK2 proteins in a dose-dependent manner. nih.gov The concentrations of this compound required for this direct target engagement correlate well with the cytotoxic IC50 values observed in multiple cancer cell lines, typically ranging from 400 to 800 nM. nih.gov This finding was crucial in revising the understanding of this compound's selectivity, confirming that it targets both SphK isoforms at concentrations that induce apoptosis. nih.govnih.gov
When compared to other sphingosine kinase inhibitors, this compound exhibits a unique profile. For instance, PF-543 is a highly potent and selective inhibitor of SphK1, but it is not cytotoxic. nih.gov In contrast, this compound is potently cytotoxic. nih.govnih.gov Studies comparing this compound to the SphK1 inhibitor PF-543 and the SphK2 inhibitor ABC294640 showed that this compound was significantly more effective at inducing cytotoxicity in prostate cancer cells. nih.gov The discrepancy in the actions of this compound compared to other non-cytotoxic SphK1 inhibitors led researchers to investigate the possibility of additional cellular targets. nih.govtandfonline.com This comparative analysis was instrumental in uncovering the multi-targeted nature of this compound.
Identification of Microtubule Network Disruption as a Secondary Target
Further investigation into the mechanism of action of this compound revealed a significant secondary activity: the disruption of the cellular microtubule network. nih.govresearchgate.netnih.gov This activity contributes synergistically with SphK inhibition to induce apoptosis in cancer cells. nih.govnih.gov
This compound has been shown to function as a microtubule network disrupting agent, both in vitro and in intact cells. nih.govnih.gov Visual evidence from studies using glioblastoma cells expressing GFP-tagged α-tubulin demonstrated that this compound significantly disrupts the microtubule network. nih.gov To quantify this effect, whole-cell microtubule assays using flow cytometry were performed. These assays confirmed that this compound destabilizes microtubule polymerization in a manner similar to the known microtubule-destabilizing agent, vincristine (B1662923). researchgate.net This direct interference with microtubule dynamics represents a key component of this compound's anti-cancer activity. researchgate.net
The microtubule-disrupting effect of this compound was found to be independent of its activity as a sphingosine kinase inhibitor. nih.gov This was demonstrated in comparative experiments where the potent SphK1 inhibitor, PF-543, which does not possess cytotoxic properties, had no effect on the microtubule network. nih.govresearchgate.net This finding indicates that the ability of this compound to interfere with microtubule polymerization is a distinct pharmacological property and not a downstream consequence of SphK inhibition. The combination of simultaneous SphK inhibition and microtubule disruption has been shown to synergistically induce apoptosis, suggesting that these two activities of this compound interact to produce its potent therapeutic effect. nih.govnih.gov
Cellular and Subcellular Mechanisms of Action of Ski 178
Modulation of Sphingolipid Metabolism and Signaling
A primary mechanism through which SKi-178 exerts its cellular effects is by targeting the enzymes that regulate the balance of bioactive sphingolipids. nih.govcancer-research-network.com This family of lipids, including ceramide and sphingosine-1-phosphate (S1P), acts in a dynamic equilibrium known as the "sphingolipid rheostat," which dictates whether a cell undergoes apoptosis or proliferation. nih.govcancer-research-network.comnih.gov
Inhibition of Sphingosine-1-Phosphate (S1P) Production
This compound functions as a potent inhibitor of sphingosine (B13886) kinases (SphK), the key enzymes responsible for producing the pro-survival signaling molecule S1P. cancer-research-network.commedchemexpress.com Sphingosine kinases, which exist in two isoforms (SphK1 and SphK2), catalyze the phosphorylation of the pro-apoptotic substrate sphingosine to generate the pro-mitogenic S1P. cancer-research-network.com
Initially developed as a selective inhibitor for SphK1, subsequent research using cellular thermal shift assays (CETSA) revealed that this compound directly engages and inhibits both SphK1 and SphK2 in intact cells at concentrations consistent with its cytotoxic effects. nih.govnih.govcaymanchem.comresearchgate.net Specifically, this compound acts as a competitive inhibitor of sphingosine binding to SphK1, with a reported Ki value of 1.3 µM. echelon-inc.com By inhibiting both isoforms, this compound effectively reduces the intracellular production of S1P, thereby curtailing the pro-survival and pro-mitogenic signals that are often overactive in cancer cells. nih.govcancer-research-network.comcaymanchem.comresearchgate.net For instance, treatment with this compound has been shown to inhibit S1P production in A549 lung cancer cells. caymanchem.com
Concomitant Accumulation of Ceramide
A direct consequence of inhibiting SphK1 and SphK2 is the disruption of the normal metabolic flux of sphingolipids. With the pathway to S1P production blocked, its precursor, sphingosine, and its metabolic antecedent, ceramide, accumulate within the cell. nih.govcancer-research-network.com Multiple studies have confirmed that treatment with this compound leads to a significant induction of ceramide accumulation. nih.govresearchgate.net
Ceramide and sphingosine are widely recognized as pro-apoptotic lipids that can induce cell growth arrest and cell death. cancer-research-network.comresearchgate.net The accumulation of these molecules is a critical component of this compound's cytotoxic effects. researchgate.net In cancer cells, where SphK enzymes are often overexpressed, the baseline levels of ceramide are depleted, contributing to resistance to chemotherapy. cancer-research-network.com By preventing the conversion of sphingosine to S1P, this compound not only decreases a key survival signal but also simultaneously increases the levels of lipids that actively promote apoptosis. cancer-research-network.com
Rebalancing the Sphingolipid Rheostat
The concept of the sphingolipid rheostat is central to understanding the action of this compound. This rheostat represents the cellular balance between the concentration of pro-apoptotic ceramide and sphingosine versus the pro-survival S1P. nih.govnih.gov In many cancerous states, this balance is tipped in favor of S1P due to the overexpression of SphK1 and/or SphK2, a condition that promotes uncontrolled proliferation and resistance to cell death. nih.govcancer-research-network.com
This compound directly addresses this imbalance. By inhibiting SphK1 and SphK2, it simultaneously achieves two critical outcomes: it depletes the cell of pro-survival S1P and increases the levels of pro-apoptotic ceramide. cancer-research-network.comresearchgate.net This dual action effectively rebalances the sphingolipid rheostat, shifting the equilibrium away from survival and proliferation and towards the induction of apoptosis. nih.gov This mechanism is considered a key factor in the broad-spectrum cytotoxicity of this compound against various cancer cell lines. nih.govresearchgate.net
Impact on Cell Cycle Progression and Mitotic Dynamics
In addition to its effects on sphingolipid metabolism, this compound has a profound impact on the machinery of cell division. Research has shown that its cytotoxic properties are intrinsically linked to the disruption of mitotic progression, leading to a prolonged arrest in mitosis that ultimately culminates in apoptotic cell death. nih.govnih.gov This activity is attributed to a multi-targeted nature, where this compound functions not only as a sphingosine kinase inhibitor but also as a disruptor of microtubule dynamics. nih.govnih.govresearchgate.net
Induction of Prolonged Mitotic Arrest
A hallmark of this compound activity in cancer cells is the induction of a sustained G2/M arrest. nih.gov Studies using human acute myeloid leukemia (AML) cell lines, among others, have demonstrated that exposure to this compound causes cells to accumulate in mitosis for an extended period. nih.govnih.gov This prolonged mitotic state is a direct precursor to the initiation of apoptosis. nih.gov The ability of this compound to induce this arrest is linked to its function as a microtubule network disrupting agent, which acts synergistically with its inhibition of sphingosine kinases. nih.govnih.govcaymanchem.com
Sustained Activation of Cyclin-Dependent Kinase 1 (CDK1)
The apoptotic cell death induced by this compound is mechanistically dependent on the sustained activation of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry. nih.govcaymanchem.comnih.gov In a normal cell cycle, CDK1 activity is tightly regulated, peaking to drive the cell into mitosis and then declining to allow for mitotic exit. However, in cells treated with this compound, the prolonged mitotic arrest is characterized by the sustained, high-level activity of CDK1. nih.govnih.govresearchgate.net
This persistent CDK1 activation is not a prelude to successful cell division but rather a trigger for apoptosis. nih.gov The sustained kinase activity of CDK1 leads to the phosphorylation of several members of the pro-survival Bcl-2 family, including Bcl-2 and Bcl-xL, as well as the phosphorylation and subsequent degradation of Mcl-1. nih.govnih.govresearchgate.net The inactivation of these key anti-apoptotic proteins disrupts mitochondrial integrity and initiates the intrinsic apoptotic cascade, providing a direct molecular link between the mitotic arrest and cell death induced by this compound. nih.gov Crucially, research in synchronized AML cell lines has shown that entry into mitosis is a prerequisite for this compound to induce apoptosis via this CDK1-dependent mechanism. nih.govnih.gov
Data Tables
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PANC-1 | Pancreatic Cancer | 0.1 | caymanchem.com |
| U251 | Glioblastoma | 0.5 | caymanchem.com |
| A549 | Lung Cancer | 0.3 | caymanchem.com |
| MCF-7 | Breast Cancer | 1.3 | caymanchem.com |
| MTR3 | Multi-agent Resistant | 1.8 - 0.1 | medchemexpress.com |
| NCI-ADR | Multi-agent Resistant | 1.8 - 0.1 | medchemexpress.com |
| HL60/VCR | Multi-agent Resistant | 1.8 - 0.1 | medchemexpress.com |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Activation of Intrinsic Apoptotic Pathways
This compound triggers programmed cell death predominantly through the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by intracellular stress signals and culminates in the activation of a cascade of enzymes that dismantle the cell in a controlled manner.
Research has demonstrated that this compound induces apoptotic cell death in various cancer cell lines, including human acute myeloid leukemia (AML), by engaging the intrinsic apoptotic cascade. nih.govresearchgate.netnih.gov This pathway is initiated by intracellular signals such as DNA damage or cellular stress, leading to mitochondrial membrane perturbation. creative-diagnostics.com A key event in this process is the release of cytochrome c from the mitochondria into the cytoplasm. creative-diagnostics.com Once in the cytoplasm, cytochrome c associates with apoptotic protease activating factor 1 (APAF1) and pro-caspase-9 to form a complex known as the apoptosome, which then activates caspase-9, the initiator caspase of the intrinsic pathway. creative-diagnostics.comportlandpress.com Studies in prostate cancer cells have shown that treatment with this compound impairs mitochondrial functions, leading to mitochondrial depolarization and subsequent activation of the mitochondrial-dependent apoptosis cascade. nih.gov
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic and anti-apoptotic members. plos.orgyoutube.com The anti-apoptotic members, including Bcl-2, Bcl-xl, and Mcl-1, function to prevent apoptosis by binding to and inhibiting their pro-apoptotic counterparts. nih.govnih.gov this compound has been shown to overcome the protective effects of these anti-apoptotic proteins.
In AML cell lines, this compound treatment leads to the sustained activation of cyclin-dependent kinase 1 (CDK1) during prolonged mitosis. nih.govnih.gov This sustained CDK1 activation results in the simultaneous phosphorylation of the anti-apoptotic Bcl-2 family members, Bcl-2 and Bcl-xl. nih.govnih.gov Phosphorylation of Bcl-2 at Ser70 has been observed to increase over time in response to this compound treatment, correlating with the onset of apoptosis. medchemexpress.com Furthermore, this compound induces the phosphorylation and subsequent degradation of Mcl-1, another critical anti-apoptotic protein. nih.govresearchgate.netnih.gov The hyperphosphorylation of these anti-apoptotic proteins can alter their function and promote apoptosis. nih.gov
| Anti-Apoptotic Protein | Effect of this compound | Associated Kinase | Cellular Outcome |
|---|---|---|---|
| Bcl-2 | Phosphorylation | CDK1 | Inhibition of anti-apoptotic function |
| Bcl-xl | Phosphorylation | CDK1 | Inhibition of anti-apoptotic function |
| Mcl-1 | Phosphorylation and Degradation | CDK1 | Loss of anti-apoptotic function |
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. nih.gov The intrinsic pathway culminates in the activation of initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7. creative-diagnostics.comumass.edu These effector caspases are responsible for cleaving a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govplos.org
Treatment with this compound has been shown to induce the activation of these key caspases. In prostate cancer cells, this compound significantly increases the activity of both caspase-9 and caspase-3. nih.gov The activation of caspase-9 is a direct consequence of the engagement of the intrinsic apoptotic pathway. nih.govresearchgate.net Subsequently, activated caspase-9 triggers the activation of downstream effector caspases. umass.edu Studies have documented the cleavage and activation of caspase-3 and caspase-7 in response to this compound. nih.govmedchemexpress.com The activation of caspase-7 has been observed in AML cells following this compound treatment, coinciding with the phosphorylation of Bcl-2. medchemexpress.com The essential role of caspase activation in this compound-induced cell death is highlighted by the finding that caspase inhibitors can significantly reduce the cytotoxic effects of the compound. nih.gov
Modulation of Key Signal Transduction Pathways
In addition to its direct effects on the apoptotic machinery, this compound also modulates key signal transduction pathways that are critical for cancer cell proliferation and survival.
The c-Jun N-terminal kinases (JNKs) are a group of mitogen-activated protein kinases (MAPKs) that are activated in response to various stress stimuli, including inflammatory cytokines and ultraviolet irradiation. wikipedia.orgsemanticscholar.org The JNK signaling pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. wikipedia.orgnih.gov Activation of the JNK pathway is often associated with the induction of apoptosis. nih.govyoutube.com
Studies have shown that this compound treatment leads to the activation of the JNK pathway in cancer cells. nih.govresearchgate.netresearchgate.net In AML and prostate cancer cells, exposure to this compound results in a time-dependent and dose-dependent increase in the phosphorylation of JNK. nih.govmedchemexpress.com The activation of JNK can be a consequence of ceramide accumulation, which is induced by the inhibition of sphingosine kinases by this compound. nih.govdntb.gov.ua The importance of JNK activation in mediating the cytotoxic effects of this compound is underscored by the observation that pharmacological inhibition of JNK can attenuate this compound-induced cell death. researchgate.net
| Cell Line | Effect of this compound on JNK | Upstream Activator (Proposed) | Functional Consequence |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Increased Phosphorylation | Ceramide Accumulation | Induction of Apoptosis |
| Prostate Cancer | Increased Phosphorylation | Ceramide Accumulation | Induction of Apoptosis |
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. youtube.com This pathway is frequently hyperactivated in a wide range of human cancers, contributing to tumor progression and resistance to therapy. researchgate.netresearchgate.net Therefore, inhibitors of this pathway are of significant interest in cancer treatment.
Effects on Mitochondrial Homeostasis
The chemical compound this compound has been shown to significantly disrupt mitochondrial homeostasis in cancer cells. researchgate.netnih.govresearchgate.net This disruption is a key aspect of its mechanism of action, contributing to the induction of apoptosis, or programmed cell death. Research indicates that this compound's effects on mitochondria are multifaceted, leading to a cascade of events that compromise cellular viability. nih.govresearchgate.net The primary mechanism involves the impairment of mitochondrial functions, which manifests as a loss of mitochondrial membrane potential and an increase in oxidative stress through the production of reactive oxygen species. researchgate.netnih.gov
Induction of Mitochondrial Depolarization
A critical event in this compound-induced cell death is the depolarization of the mitochondrial membrane. researchgate.netnih.gov The mitochondrial membrane potential is essential for maintaining the proper function of mitochondria, including the production of ATP through oxidative phosphorylation. nih.gov A loss of this potential is a hallmark of mitochondrial dysfunction and a key step in the intrinsic apoptotic pathway. nih.gov
In studies involving prostate cancer cells, treatment with this compound was demonstrated to cause a significant accumulation of JC-1 green monomers. nih.gov The JC-1 assay is a common method used to measure mitochondrial membrane potential. In healthy, polarized mitochondria, the JC-1 dye forms aggregates that fluoresce red. However, upon mitochondrial depolarization, the dye remains in its monomeric form and fluoresces green. nih.gov The observed shift from red to green fluorescence in this compound-treated cells provides direct evidence of a collapse in the mitochondrial membrane potential. nih.gov This depolarization is a crucial step that precedes the activation of caspases, such as caspase-9 and caspase-3, which execute the apoptotic program. nih.gov
The table below summarizes the findings related to this compound's effect on mitochondrial depolarization in prostate cancer cells.
| Cell Line | Treatment | Assay | Observation | Implication | Reference |
| pCan1 (Primary Prostate Cancer) | This compound (10 µM) | JC-1 Assay | Accumulation of JC-1 green monomers | Mitochondrial Depolarization | nih.gov |
This disruption of the mitochondrial membrane potential is consistent with the activation of a mitochondrial-dependent apoptotic cascade. nih.govresearchgate.net
Generation of Reactive Oxygen Species
Following mitochondrial depolarization, another significant effect of this compound is the generation of reactive oxygen species (ROS). researchgate.netnih.gov ROS are chemically reactive molecules containing oxygen, and while they are normal byproducts of mitochondrial respiration, their overproduction can lead to oxidative stress, cellular damage, and apoptosis. nih.govnih.govmdpi.com Cancer cells often exhibit higher basal levels of ROS compared to normal cells, but a further increase beyond a certain threshold can be cytotoxic. nih.gov
Treatment of prostate cancer cells with this compound has been shown to substantially increase the fluorescence intensity of CellROX Red, a dye used to detect oxidative stress in live cells. nih.gov This indicates a significant production of ROS. The increase in ROS contributes to oxidative injury, including robust DNA breaks and an increase in single-stranded DNA (ssDNA) content. nih.gov The impairment of mitochondrial functions, including a decrease in the activity of mitochondrial complex I, is a likely source of this ROS production. nih.gov This surge in ROS, coupled with mitochondrial depolarization, leads to a reduction in cellular ATP levels, further compromising cell survival. researchgate.netnih.gov
The data below outlines the findings on ROS generation induced by this compound.
| Cell Line | Treatment | Method of Detection | Result | Consequence | Reference |
| pCan1 (Primary Prostate Cancer) | This compound | CellROX Red Staining | Substantial increase in fluorescence intensity | Increased ROS production and oxidative injury | nih.gov |
Pre Clinical Efficacy and Biological Impact of Ski 178
Efficacy in In Vitro Cellular Models
In vitro studies have explored the effects of SKI-178 on diverse cancer cell lines, revealing its cytotoxic properties and its ability to modulate key cellular processes critical for cancer progression.
Cytotoxicity Across Diverse Cancer Cell Lines
This compound has shown cytotoxicity in a broad range of cancer cell lines. Its cytotoxic effects have been observed in human acute myeloid leukemia (AML) cell lines, including HL-60 and U-937 cells. harvard.eduwikipedia.org Studies in prostate cancer have also demonstrated that this compound potently inhibits the viability of primary human prostate cancer cells and established cell lines like PC-3 and LNCaP. tocris.comwikipedia.orgwikipedia.org Furthermore, this compound has been reported to be cytotoxic against other cancer cell lines, including PANC-1, A549, U251, and MCF-7 cells, with reported IC50 concentrations ranging from 0.1 to 1.8 μM depending on the cell line. wikipedia.orgnih.govcaymanchem.com
Activity in Multi-Drug Resistant Cancer Cellular Phenotypes
A notable aspect of this compound's in vitro activity is its efficacy against multi-drug resistant cancer cell lines. It has been shown to be cytotoxic in cell lines exhibiting multi-drug resistance, such as MTR3, NCI-ADR, and HL60/VCR cells. wikipedia.orgnih.gov This activity extends to AML cell lines expressing multidrug resistant protein 1 (MDR1). fishersci.ca
Inhibition of Cellular Viability, Proliferation, and Migration in Cancer Models
Beyond direct cytotoxicity, this compound effectively inhibits fundamental processes essential for cancer growth and spread. In primary human prostate cancer cells and immortalized cell lines, this compound potently inhibited cell viability, proliferation, and cell migration. harvard.edutocris.comwikipedia.orgwikipedia.org Similar inhibitory effects on viability have been observed in leukemic NK cells. guidetoimmunopharmacology.org
Modulation of Cell Cycle Progression in Cancer Cells
This compound influences the cell cycle in cancer cells. It has been shown to inhibit cell cycle progression in prostate cancer cells. harvard.edutocris.comwikipedia.orgwikipedia.org In leukemic NK-LGL cell lines, this compound induced cell cycle arrest at the G2/M phase. guidetoimmunopharmacology.org In human AML cell lines, this compound induced prolonged mitosis followed by apoptosis, a process linked to sustained activation of cyclin-dependent kinase 1 (CDK1). wikipedia.orgnih.govcaymanchem.comfishersci.ca
Here is a summary of this compound's in vitro efficacy:
| Cancer Type | Cell Lines Tested | Observed Effects |
| Acute Myeloid Leukemia (AML) | HL-60, U-937, MOLM-13, HL60/VCR, MTR3, NCI-ADR (MDR) | Cytotoxicity (IC50 0.1-1.8 μM), Apoptosis, Prolonged Mitosis, G2/M arrest (NK-LGL) |
| Prostate Cancer | Primary human prostate cancer cells, PC-3, LNCaP | Inhibited viability, proliferation, migration, cell cycle progression, Apoptosis |
| Other Cancer Cell Lines | PANC-1, A549, U251, MCF-7 | Cytotoxicity (IC50 0.1-1.3 μM) caymanchem.com |
| NK-LGL Leukemia | Leukemic NK cell lines, primary NK-LGLs from patients | Decreased viability, induced apoptosis, G2/M cell cycle arrest |
Efficacy in In Vivo Pre-clinical Models
Pre-clinical in vivo studies have provided evidence of this compound's therapeutic potential, particularly in models of acute myeloid leukemia.
Inhibition of Leukemic Progression in Murine Models (e.g., MLL-AF9 xenografts)
This compound has demonstrated efficacy in inhibiting leukemic progression in murine models, including those utilizing MLL-AF9 xenografts. In the MLL-AF9 mouse model of AML, treatment with this compound inhibited leukemic progression. nih.govbiosensis.comlipidmaps.org Studies showed that this compound treatment led to a decrease in white blood cell (WBC) counts, which returned to normal levels and were maintained throughout the treatment period. nih.govlipidmaps.org Importantly, this compound treatment promoted the survival of leukemic mice. harvard.edubiosensis.comlipidmaps.org At certain doses, this compound was capable of inducing complete remission of MLL-AF9 leukemia in this mouse model. biosensis.com Efficacy has also been evaluated in mice engrafted with MOLM-13 cells. harvard.edu
Here is a summary of this compound's in vivo efficacy in the MLL-AF9 mouse model:
| Animal Model | Treatment | Key Findings |
| MLL-AF9 mouse model | This compound (e.g., 20 mg/kg, three times per week) | Inhibited leukemic progression, Decreased WBC counts, Increased survival, Induced complete remission |
| MOLM-13 xenografts | This compound | Reduced leukemic burden harvard.edu |
Methodological Approaches in Ski 178 Academic Research
Advanced Molecular and Cellular Biology Techniques
Several advanced techniques are employed to dissect the molecular and cellular effects of SKI-178. These methods allow researchers to study protein engagement, assess cell death, analyze cell cycle progression, evaluate mitochondrial health, and determine protein expression and phosphorylation profiles.
Application of Cellular Thermal Shift Assay (CETSA) for Protein Engagement
The Cellular Thermal Shift Assay (CETSA) is a technique used to investigate direct target engagement of a compound with its protein targets within intact cells. This assay monitors how the binding of a ligand, such as this compound, alters the thermal stability of a protein. Proteins that bind to the ligand often show increased thermal stability, remaining soluble at higher temperatures compared to unbound proteins. nih.govcaymanchem.com
In studies involving this compound, CETSA has been applied to confirm its direct binding to Sphingosine (B13886) Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). nih.govcaymanchem.com For instance, HEK293 cells overexpressing His-tagged SphK1 or SphK2 were treated with this compound. Following treatment, cell suspensions were heated across a temperature gradient, lysed, and centrifuged to separate soluble proteins from precipitated aggregates. Western blotting was then used to examine the presence of SphK1 and SphK2 in the soluble fractions. nih.gov Results from these experiments demonstrated that this compound treatment led to a marked increase in the accumulation of both SphK1 and SphK2 protein in the soluble fraction at various temperatures, indicating that this compound directly binds and stabilizes these kinases in cells. nih.govcaymanchem.com This direct engagement was observed at concentrations of this compound consistent with its cytotoxic IC50 values in various cancer cell lines. nih.gov CETSA has also been used to show that this compound can directly engage beta-tubulin, supporting its role as a microtubule-disrupting agent. nih.gov
Quantitative Assessment of Apoptosis and Cell Death (e.g., Annexin V, Caspase Cleavage Assays)
Quantitative assessment of apoptosis and cell death is crucial for understanding the cytotoxic effects of this compound. Techniques such as Annexin V staining and caspase cleavage assays are commonly used for this purpose. nih.govharvard.edutandfonline.compnas.org
Annexin V assays detect the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis. sigmaaldrich.com Cells stained with Annexin V, often in combination with a vital dye like propidium (B1200493) iodide (PI) to distinguish between early and late apoptotic or necrotic cells, can be analyzed by flow cytometry. nih.govnih.gov Studies on this compound have utilized Annexin V staining to quantify the percentage of apoptotic cells following treatment in various cancer cell lines, including acute myeloid leukemia (AML) and prostate cancer cells. nih.govdntb.gov.ua
Caspase cleavage assays measure the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis. sigmaaldrich.com The cleavage of specific caspase substrates, such as PARP, or the detection of activated caspase forms (e.g., cleaved caspase-3, caspase-7, caspase-9) by Western blot or fluorescence-based assays indicates the induction of apoptosis. harvard.edunih.govnih.gov Research on this compound has shown robust caspase-3 and caspase-9 activation in treated prostate cancer cells, supporting a mitochondrial-dependent apoptosis cascade. nih.gov Western blot analysis has also been used to demonstrate the cleavage and activation of caspase-7 in this compound-treated AML cells, which correlates with prolonged mitosis. nih.gov The use of caspase inhibitors, such as z-DEVD-fmk (a caspase-3 inhibitor) and z-VAD-fmk (a pan-caspase inhibitor), in conjunction with these assays helps confirm that cell death is occurring through a caspase-dependent apoptotic pathway. harvard.edu
Flow Cytometric Analysis of Cell Cycle Distribution (e.g., PI-FACS)
Flow cytometry, particularly using DNA-binding dyes like propidium iodide (PI), is a standard method for analyzing cell cycle distribution. ucl.ac.ukabcam.com PI intercalates into DNA, and the fluorescence intensity is proportional to the DNA content of the cell. ucl.ac.ukcornell.edu By analyzing the DNA content of a cell population, flow cytometry can distinguish between cells in the G1 phase (2N DNA content), S phase (DNA replication), and G2/M phases (4N DNA content). abcam.com
PI-FACS (Fluorescence-Activated Cell Sorting) analysis has been employed in this compound research to investigate its effects on cell cycle progression. harvard.eduwindows.netresearchgate.net Studies have shown that this compound can induce cell cycle arrest, specifically at the G2/M phase, in various cancer cell lines, including AML and prostate cancer cells. researchgate.nettandfonline.com This arrest is often associated with the compound's mechanism of action, which involves disrupting microtubule dynamics and activating CDK1. nih.govcaymanchem.com Data from PI-FACS assays can quantitatively demonstrate the accumulation of cells in specific phases of the cell cycle following this compound treatment.
Evaluation of Mitochondrial Function (e.g., JC-1 Assay)
Mitochondrial function is a critical aspect of cellular health and plays a significant role in apoptosis. Assays evaluating mitochondrial function are used to determine if a compound affects mitochondrial membrane potential or other mitochondrial processes. The JC-1 assay is a common method for assessing mitochondrial membrane potential (ΔψM). harvard.eduthermofisher.combiocompare.com JC-1 is a lipophilic cationic dye that accumulates in the mitochondria. At high membrane potential (healthy mitochondria), JC-1 forms aggregates that emit red fluorescence. At lower membrane potential ( depolarized mitochondria), JC-1 remains in its monomeric form, emitting green fluorescence. thermofisher.comcaymanchem.commedchemexpress.com Changes in the red/green fluorescence ratio indicate mitochondrial depolarization, which is an early event in the intrinsic apoptotic pathway. thermofisher.combiocompare.com
Research on this compound has utilized the JC-1 assay to evaluate its impact on mitochondrial function in cancer cells. harvard.edunih.gov Studies have shown that this compound treatment leads to mitochondrial depolarization, indicated by an increase in the green monomer fluorescence and a decrease in the red aggregate fluorescence. nih.gov This finding supports the involvement of the mitochondrial apoptotic pathway in this compound-induced cell death. Further evaluation of mitochondrial function can include measuring reactive oxygen species (ROS) production and ATP depletion, which have also been observed following this compound treatment and indicate impaired mitochondrial health. dntb.gov.uanih.gov
Western Blot Analysis for Protein Phosphorylation and Expression Profiles
Western blot analysis is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. nih.govresearchgate.netcaymanchem.comjkchemical.comresearchgate.net It is particularly valuable for examining changes in protein expression levels and the phosphorylation status of proteins, which often indicates activation or inactivation of signaling pathways. researchgate.net
Data from Western blot analysis can be presented to show the relative protein levels or phosphorylation status under different treatment conditions.
| Protein | Treatment (this compound) | Effect on Expression/Phosphorylation | Citation |
| SphK1 | Yes | No significant change in expression | dntb.gov.ua |
| SphK2 | Yes | No significant change in expression | dntb.gov.ua |
| p-Bcl-2 (Ser70) | Yes | Increased phosphorylation | nih.govnih.govtandfonline.com |
| Cleaved Caspase-7 | Yes | Increased cleavage/activation | nih.gov |
| Cleaved Caspase-3 | Yes | Increased cleavage/activation | nih.gov |
| Cleaved Caspase-9 | Yes | Increased cleavage/activation | nih.gov |
| PARP | Yes | Increased cleavage | harvard.edu |
| p-STAT5 (Tyr694) | Yes | Abrogated phosphorylation | nih.gov |
| p-Erk1/2 (Thr202/Tyr204) | Yes | Abrogated phosphorylation | nih.gov |
| p-Akt | Yes | Inhibition of activation | dntb.gov.ua |
| p-mTOR | Yes | Inhibition of activation | dntb.gov.ua |
| p-JNK | Yes | Activation | dntb.gov.uanih.gov |
| Mcl-1 | Yes | Degradation observed in some studies | researchgate.net |
In Vitro and In Vivo Model Systems
Research on this compound utilizes both in vitro (cell-based) and in vivo (animal) model systems to investigate its biological activity and potential therapeutic applications. nih.govresearchgate.netnih.gov
In vitro studies typically involve treating various cell lines, including cancer cell lines and sometimes primary cells, with this compound under controlled laboratory conditions. nih.govharvard.edudntb.gov.uatandfonline.com These studies allow for detailed analysis of cellular responses to this compound, such as cytotoxicity, apoptosis induction, cell cycle effects, and changes in signaling pathways, using the molecular and cellular biology techniques described above. nih.govharvard.edudntb.gov.uatandfonline.com Different cancer cell lines, including those from AML, prostate cancer, and other types, are used to assess the compound's efficacy and mechanisms in various cancer contexts. nih.govcaymanchem.comdntb.gov.ua In vitro studies have demonstrated that this compound is potently cytotoxic against a broad range of cancer cell lines. caymanchem.com
Together, in vitro and in vivo studies provide a comprehensive picture of this compound's biological activities, from its molecular interactions within cells to its effects on tumor growth and progression in a living organism. nih.govdntb.gov.ua
Utilization of Human and Murine Cancer Cell Lines
A primary approach in studying this compound involves its application to a diverse panel of human and murine cancer cell lines. This allows for the assessment of its cytotoxic potential and the exploration of its effects across different cancer types. This compound has demonstrated cytotoxicity in various cancer cell lines, including PANC-1, A549, U251, and MCF-7 cells, with reported IC50 values of 0.1, 0.3, 0.5, and 1.3 µM, respectively. glpbio.comcaymanchem.com It is also cytotoxic to drug-sensitive and multi-drug resistant cancer cell lines at IC50 concentrations ranging from 0.1 to 1.8 µM. glpbio.commedchemexpress.eu Studies in human acute myeloid leukemia (AML) cell lines have shown that this compound induces apoptosis in a CDK1-dependent manner. glpbio.comcaymanchem.commedchemexpress.eu In natural killer-large granular lymphocyte (NK-LGL) leukemia cell lines, this compound decreased cell viability and induced caspase-dependent apoptosis. tandfonline.com Furthermore, this compound treatment led to cell cycle arrest at the G2/M phase in NKL cells. tandfonline.com Research in prostate cancer cells indicated that this compound potently inhibited cell viability, proliferation, cell cycle progression, and migration, leading to robust cell death and apoptosis. patsnap.com Investigations in melanoma cell lines demonstrated that this compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 1.0 to 6.1 μM. nih.gov this compound treatment in melanoma cells also induced the degradation of caspase-3 and PARP and inhibited pAKT and pPRAS40 levels. nih.gov
An overview of this compound's cytotoxicity in selected cancer cell lines is presented in the table below:
| Cell Line | IC50 (µM) | Source |
| PANC-1 | 0.1 | glpbio.comcaymanchem.com |
| A549 | 0.3 | glpbio.comcaymanchem.com |
| U251 | 0.5 | glpbio.comcaymanchem.com |
| MCF-7 | 1.3 | glpbio.comcaymanchem.com |
| Prostate Cancer Cell Lines | 0.1 - 1.8 | glpbio.commedchemexpress.eu |
| Melanoma Cell Lines | 1.0 - 6.1 | nih.gov |
Implementation of Immunodeficient Murine Xenograft Models
To evaluate the in vivo efficacy of this compound, immunodeficient murine xenograft models are employed. These models involve implanting human cancer cells into immunocompromised mice, allowing the tumor to grow, and then administering this compound to assess its impact on tumor progression. In an MLL-AF9 acute myeloid leukemia (AML) mouse xenograft model, this compound (20 mg/kg every other day) was shown to reduce the number of white blood cells to a normal range and increase survival. glpbio.comcaymanchem.com this compound has also demonstrated therapeutic efficacy in several mouse models of AML. medchemexpress.euresearchgate.net In nude mice bearing PC-3 xenografts, daily intraperitoneal injection of this compound potently inhibited tumor growth. patsnap.com Analysis of PC-3 xenograft tissues after this compound administration revealed SphK inhibition, ceramide production, ATP depletion, lipid peroxidation, Akt-mTOR inactivation, and JNK activation. patsnap.com
Application in Non-Oncological Cellular Systems (e.g., Bovine Theca Cells)
Beyond cancer research, this compound has also been applied in studies using non-oncological cellular systems, such as bovine theca cells. These studies aim to understand the broader biological effects of this compound, particularly in processes regulated by sphingolipid metabolism. In bovine theca cell cultures, the inhibition of SPHK1 by this compound reduced cell viability and progesterone (B1679170) secretion. patsnap.comresearchgate.netresearchgate.net Additionally, the use of this compound increased theca cell testosterone (B1683101) production. patsnap.comresearchgate.netresearchgate.net These findings suggest a role for intracellular S1P, regulated by SPHK1, in influencing the viability and steroid synthesis in bovine theca cells. patsnap.comresearchgate.netresearchgate.net
Biochemical and Enzymatic Activity Assays
Biochemical and enzymatic assays are crucial for understanding the molecular mechanisms of this compound, including its effects on target enzymes and cellular processes like tubulin polymerization.
Measurement of Sphingosine Kinase Activity in Cellular Lysates
Measuring sphingosine kinase (SPHK) activity in cellular lysates is a key method to determine the direct inhibitory effect of this compound on these enzymes. This compound is known to inhibit both sphingosine kinase 1 (SPHK1) and SPHK2. glpbio.comcaymanchem.commedchemexpress.eunih.gov Cellular thermal shift assays (CETSA) have been used to demonstrate that this compound directly engages both SPHK1 and SPHK2 proteins in intact cells at concentrations consistent with its cytotoxic IC50 values. glpbio.comnih.gov this compound has been shown to inhibit SPHK1 by 59.6% at a concentration of 10.7 µM and inhibits the production of sphingosine-1-phosphate (S1P) in A549 cells. glpbio.comcaymanchem.com In NKL cells, treatment with this compound resulted in significantly decreased levels of S1P after 2 hours. tandfonline.com While a specific detailed protocol for measuring SPHK activity using this compound was not fully available in the snippets, the general approach involves collecting cellular lysates and processing them for analysis of sphingolipid levels or enzyme activity. nih.gov
Advancements and Future Research Directions for Ski 178
Exploration of Broader Oncological Applications and Mechanisms in Diverse Cancer Types
While significant efficacy has been shown in acute myeloid leukemia (AML) models, the cytotoxic activity of SKI-178 has been observed across a variety of cancer cell lines, including PANC-1, A549, U251, and MCF-7 cells, with IC50 values ranging from 0.1 to 1.3 µM. caymanchem.com Studies have also indicated its potential anti-prostate cancer activity, showing inhibition of cell viability, proliferation, migration, and induction of apoptosis in primary human prostate cancer cells and immortalized cell lines. researchgate.netresearchgate.net This broad activity suggests that this compound's therapeutic potential extends beyond hematological malignancies to various solid tumors. Future research should systematically investigate the efficacy and underlying mechanisms of this compound in a wider range of cancer types. This includes exploring how the specific sphingolipid metabolism profiles and microtubule dynamics in different cancers influence sensitivity to this compound.
Elucidation of Potential Additional Biological Targets and Interacting Pathways
This compound is known to directly engage with both SphK1 and SphK2 and disrupt the microtubule network. caymanchem.comnih.govresearchgate.netnih.gov Its apoptotic mechanism of action involves prolonged mitosis and activation of cyclin-dependent kinase 1 (CDK1), leading to the phosphorylation and inhibition or degradation of anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xl, and Mcl-1. medchemexpress.comnih.govresearchgate.netnih.gov Additionally, studies in prostate cancer cells have shown that this compound inhibits Akt-mTOR activation and induces JNK activation. researchgate.net While the primary targets and key downstream pathways have been identified, further research is needed to comprehensively map all potential off-targets and interacting cellular pathways. Advanced proteomic and genomic approaches could help uncover the full spectrum of this compound's molecular interactions, providing deeper insights into its multi-targeted effects and potentially identifying novel therapeutic opportunities or markers of sensitivity.
Investigation of Therapeutic Synergies with Established and Emerging Anti-Cancer Agents
The multi-targeted nature of this compound, simultaneously inhibiting SphKs and disrupting microtubules, contributes to its synergistic induction of apoptosis in AML cell lines. nih.govresearchgate.netnih.gov This inherent synergy suggests the potential for beneficial combinations with other therapeutic agents. Investigating combinations of this compound with existing chemotherapy drugs, targeted therapies, or immunotherapies could lead to enhanced anti-tumor effects and potentially overcome resistance mechanisms. For instance, exploring combinations with agents that modulate sphingolipid metabolism or further impact cell cycle progression or apoptotic pathways could yield synergistic outcomes. Pre-clinical studies combining this compound with agents like vincristine (B1662923) or PF-543 have been used to understand its mechanism, highlighting the value of such investigations. nih.gov
Development of Next-Generation Analogues for Enhanced Specificity or Potency
This compound was developed as a refined analog of the earlier SphK inhibitor SKI-I, demonstrating improved properties. tandfonline.comresearchgate.net Given its multi-targeted activity, there is potential to develop next-generation analogues with optimized properties. This could involve designing compounds with enhanced potency against specific targets (e.g., greater selectivity towards SphK1 or SphK2 if deemed beneficial for certain cancer types) or improved disruption of microtubule dynamics. Alternatively, analogues could be designed to maintain or enhance the multi-targeted profile while improving pharmacokinetic properties, reducing potential off-target effects, or increasing cellular uptake in specific tumor types. Structure-activity relationship (SAR) studies, similar to those that led to this compound, would be crucial in this endeavor. tandfonline.comacs.org
Comprehensive Understanding of Resistance Mechanisms in Pre-clinical Settings
While this compound has shown activity in cell lines overexpressing multi-drug resistant protein 1 (MDR1), suggesting it can overcome certain resistance mechanisms, a comprehensive understanding of how cancer cells might develop resistance specifically to this compound is crucial for its long-term therapeutic success. researchgate.netnih.gov Pre-clinical studies are needed to identify potential mechanisms of acquired resistance, which could involve alterations in SphK expression or activity, changes in microtubule dynamics or associated proteins, adaptations in downstream signaling pathways (e.g., CDK1, JNK, Bcl-2 family), or activation of alternative survival pathways. Understanding these mechanisms in pre-clinical models will be essential for developing strategies to prevent or overcome resistance in a clinical setting.
Advanced Pre-clinical Model Development for Deeper Biological Insights
The use of diverse pre-clinical models, including various cancer cell lines and mouse xenograft models of AML, has been instrumental in characterizing this compound's activity and mechanisms. caymanchem.commedchemexpress.comnih.govresearchgate.netnih.govresearchgate.netnih.gov To gain deeper biological insights and better predict clinical responses, the development and utilization of more advanced pre-clinical models are warranted. This could include patient-derived xenografts (PDXs) that better reflect the heterogeneity of human tumors, organoid models that mimic the 3D structure and microenvironment of tumors, and genetically engineered mouse models that allow for the study of this compound in a more physiologically relevant context. Utilizing advanced techniques within these models, such as live-cell imaging, single-cell analysis, and comprehensive omics approaches, will provide a more detailed understanding of this compound's effects at the cellular and molecular levels.
Q & A
Q. What is the primary mechanism of action of SKi-178 in cancer cells?
this compound is a dual-targeted inhibitor of sphingosine kinases (SphK1 and SphK2) and microtubule dynamics. It binds directly to SphK1/2, inhibiting their enzymatic activity, which depletes the pro-survival lipid sphingosine-1-phosphate (S1P) and increases pro-apoptotic sphingolipids like ceramide . Concurrently, this compound disrupts microtubule assembly, mimicking microtubule-targeting agents (MTAs) such as vincristine, leading to mitotic arrest and apoptosis via CDK1-dependent phosphorylation of anti-apoptotic Bcl-2 family proteins .
Q. How can researchers confirm this compound's target engagement in cellular models?
Use cell-based thermal shift assays (CETSA) to validate direct binding. In HEK293 cells overexpressing His-tagged SphK1/2, this compound stabilizes these proteins in a dose-dependent manner, detectable via Western blotting of soluble fractions after heat denaturation . For microtubule effects, immunofluorescence staining of α-tubulin in treated cells (e.g., U-251-MG glioblastoma) reveals disrupted microtubule networks, comparable to vincristine .
Q. What in vitro assays are suitable for quantifying this compound's efficacy?
- SphK inhibition : Measure S1P depletion and ceramide accumulation using LC-MS/MS in cell lysates .
- Cytotoxicity : Determine IC50 values via cell viability assays (e.g., MTT) across cancer cell lines (e.g., HL-60 leukemia, PC-3 prostate cancer), noting IC50 ranges of 0.1–1.8 μM .
- Apoptosis : Assess caspase-3/7 activation and mitochondrial depolarization (JC-1 staining) .
Advanced Research Questions
Q. How can contradictory data on this compound's IC50 values across studies be reconciled?
Variability in IC50 may arise from differences in:
- Cell lines : Drug-resistant subclones (e.g., HL-60/VCR) show higher IC50 due to efflux pumps .
- Assay conditions : SphK activity assays using recombinant proteins vs. cellular models yield distinct kinetics .
- Off-target effects : Microtubule disruption may synergize with SphK inhibition, altering dose-response curves . Recommendation : Standardize assays using isogenic cell lines and include controls for microtubule effects (e.g., paclitaxel) .
Q. What experimental designs differentiate this compound's SphK inhibition from microtubule effects?
- Genetic knockdown : Silence SphK1/2 using siRNA and compare apoptosis induction with/without this compound treatment.
- Pharmacological rescue : Co-treat cells with S1P or ceramide modulators to isolate SphK-specific effects .
- Time-lapse microscopy : Monitor mitotic arrest duration in live cells to distinguish microtubule disruption (immediate arrest) from SphK inhibition (delayed apoptosis) .
Q. How does this compound's dual mechanism impact in vivo therapeutic efficacy?
In murine xenograft models (e.g., PC-3 prostate cancer), daily this compound administration (10 mg/kg, i.p.) reduces tumor growth by 60–70% via:
- SphK inhibition : Increased tumor sphingosine and decreased S1P .
- Microtubule targeting : Mitotic arrest confirmed by phospho-histone H3 staining . Note : Synergy between mechanisms reduces the likelihood of resistance but complicates pharmacokinetic optimization .
Methodological Challenges
Q. What are best practices for ensuring reproducibility in this compound studies?
- Document compound handling : this compound is soluble in DMSO (50 mg/mL); avoid freeze-thaw cycles and store at -20°C .
- Validate batch activity : Use recombinant SphK1/2 inhibition assays for each batch .
- Report negative controls : Include vehicle (DMSO) and non-targeted MTAs (e.g., paclitaxel) in all experiments .
Q. How should researchers address this compound's off-target effects in pathway analysis?
- Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify CDK1, Akt-mTOR, and JNK as key nodes .
- Kinase profiling : Use panels (e.g., KinomeScan) to rule out off-target kinase inhibition .
Future Research Directions
Q. What gaps exist in understanding this compound's therapeutic potential?
- Resistance mechanisms : No data on long-term this compound exposure in models mimicking clinical relapse.
- Combination therapies : Unstudied synergies with immune checkpoint inhibitors or BH3 mimetics.
- Tissue specificity : Limited data on blood-brain barrier penetration for glioblastoma applications .
Q. How can computational modeling optimize this compound's dual-targeting strategy?
Develop systems pharmacology models integrating:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
